![molecular formula C16H20N2O4 B2387441 1-Cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea CAS No. 2320577-17-9](/img/structure/B2387441.png)
1-Cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicine. It is a urea derivative that has been synthesized through a specific method and has been shown to have unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea involves the inhibition of specific enzymes, such as protein kinase C (PKC), which are involved in the regulation of cell growth and differentiation. By inhibiting these enzymes, the compound can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. It has been shown to have antioxidant properties, which can help reduce oxidative stress and prevent cellular damage. It also has anti-inflammatory properties, which can help reduce inflammation in various tissues and organs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea in lab experiments is its specificity towards certain enzymes. This allows researchers to target specific pathways and study the effects of the compound on these pathways. However, one limitation of using this compound is its potential toxicity at higher concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 1-Cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea. One potential direction is the development of new derivatives of the compound that have improved efficacy and reduced toxicity. Another direction is the study of the compound's effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to understand the exact mechanisms of action of the compound and its potential applications in clinical settings.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications in the field of medicine. Its unique mechanism of action and diverse biochemical and physiological effects make it a valuable tool for researchers studying various diseases and pathways. However, further research is needed to fully understand the compound's potential and limitations.
Méthodes De Synthèse
The synthesis method of 1-Cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea involves the reaction of cyclopentyl isocyanate with 2-(5-furan-2-yl-2-hydroxyethyl) furan in the presence of a suitable solvent. The reaction is carried out under controlled conditions, and the resulting product is purified to obtain the final compound.
Applications De Recherche Scientifique
The potential applications of 1-Cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea in scientific research are vast. It has been studied extensively for its ability to inhibit specific enzymes that play a crucial role in the development of diseases such as cancer and diabetes. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
1-cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-12(10-17-16(20)18-11-4-1-2-5-11)13-7-8-15(22-13)14-6-3-9-21-14/h3,6-9,11-12,19H,1-2,4-5,10H2,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEHLGFQMTYBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

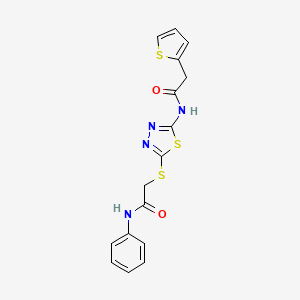
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2387359.png)
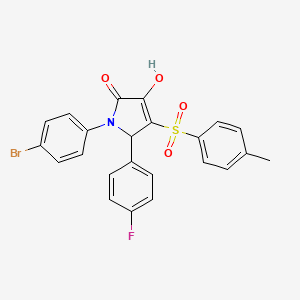
![3-Methyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]quinazolin-4-one](/img/structure/B2387365.png)
![5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2387366.png)
![2-(2-(2,4-Dimethylphenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2387369.png)
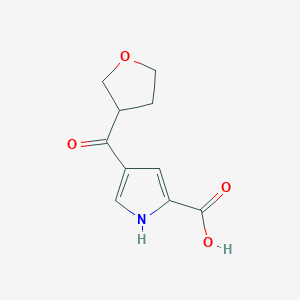
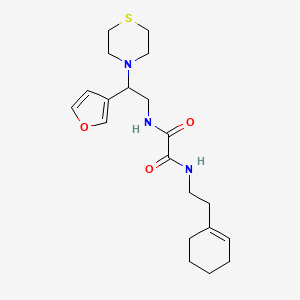
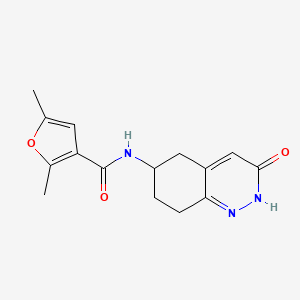
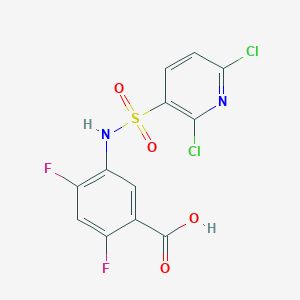
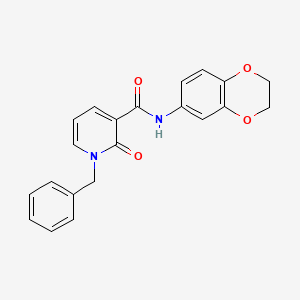
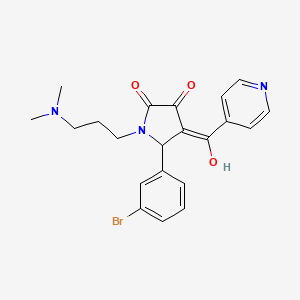
![2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile](/img/structure/B2387380.png)
![1-{1-Azabicyclo[2.2.2]octan-3-yl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride](/img/structure/B2387381.png)